N'-{(E)-[4-(2,4-dinitrophenoxy)-3-methoxyphenyl]methylidene}naphthalene-2-carbohydrazide
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Overview
Description
N’-{(E)-[4-(2,4-dinitrophenoxy)-3-methoxyphenyl]methylidene}naphthalene-2-carbohydrazide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a naphthalene core linked to a carbohydrazide group, with additional functional groups that contribute to its reactivity and utility in research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-{(E)-[4-(2,4-dinitrophenoxy)-3-methoxyphenyl]methylidene}naphthalene-2-carbohydrazide typically involves a multi-step process. One common method includes the condensation reaction between 4-(2,4-dinitrophenoxy)-3-methoxybenzaldehyde and naphthalene-2-carbohydrazide under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, with the temperature maintained between 60-80°C to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
N’-{(E)-[4-(2,4-dinitrophenoxy)-3-methoxyphenyl]methylidene}naphthalene-2-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of nitro groups to amino groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups like nitro or methoxy groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives with altered functional groups.
Reduction: Amino derivatives.
Substitution: Substituted products with new functional groups replacing the original ones.
Scientific Research Applications
N’-{(E)-[4-(2,4-dinitrophenoxy)-3-methoxyphenyl]methylidene}naphthalene-2-carbohydrazide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of N’-{(E)-[4-(2,4-dinitrophenoxy)-3-methoxyphenyl]methylidene}naphthalene-2-carbohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of signal transduction pathways, and induction of cellular responses.
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-[4-(2,4-dinitrophenoxy)-3-methoxyphenyl]methylidene]-4-fluorobenzohydrazide
- N’-[(1E)-(3,5-dibromo-2,4-dihydroxyphenyl)methylidene]naphthalene-2-carbohydrazide
- N’-{(E)-[4-(2,4-dinitrophenoxy)-3-ethoxyphenyl]methylene}-2-phenylacetohydrazide
Uniqueness
N’-{(E)-[4-(2,4-dinitrophenoxy)-3-methoxyphenyl]methylidene}naphthalene-2-carbohydrazide is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. Its methoxy and dinitrophenoxy groups, in particular, contribute to its versatility in chemical reactions and biological interactions.
Properties
Molecular Formula |
C25H18N4O7 |
---|---|
Molecular Weight |
486.4 g/mol |
IUPAC Name |
N-[(E)-[4-(2,4-dinitrophenoxy)-3-methoxyphenyl]methylideneamino]naphthalene-2-carboxamide |
InChI |
InChI=1S/C25H18N4O7/c1-35-24-12-16(15-26-27-25(30)19-8-7-17-4-2-3-5-18(17)13-19)6-10-23(24)36-22-11-9-20(28(31)32)14-21(22)29(33)34/h2-15H,1H3,(H,27,30)/b26-15+ |
InChI Key |
OOZBJSZGBYYKAE-CVKSISIWSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=N/NC(=O)C2=CC3=CC=CC=C3C=C2)OC4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-] |
Canonical SMILES |
COC1=C(C=CC(=C1)C=NNC(=O)C2=CC3=CC=CC=C3C=C2)OC4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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